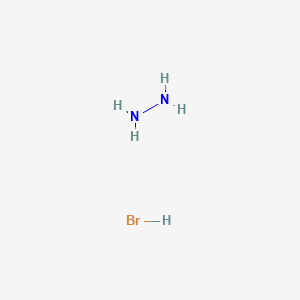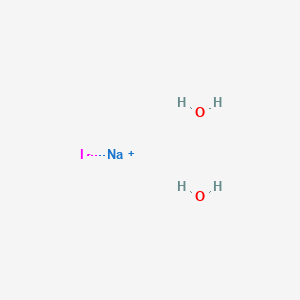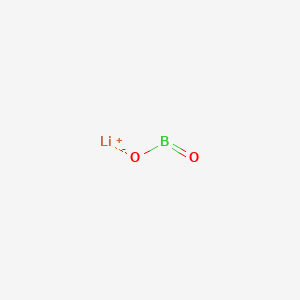
Metaborato de litio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium metaborate (LiBO2) is a complex boron-based salt that has been used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 880 °C and a density of 2.36 g/cm3. LiBO2 is an important precursor for many compounds, such as lithium borate glass and lithium borate ceramics, and is used as a catalyst in organic reactions. In addition, LiBO2 is used in the synthesis of many pharmaceuticals, as well as in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Fabricación de vidrio
El metaborato de litio se utiliza en la producción de vidrios de borato de litio . Estos vidrios son útiles para diversas aplicaciones, como la médica y el almacenamiento de energía, la óptica no lineal y los dispositivos de conversión . La presencia de niveles de valencia más altos de metales de transición en el vidrio disminuye la conductividad general de los vidrios .
Aplicaciones médicas
Los vidrios de borato de litio, que contienen this compound, se utilizan en aplicaciones médicas . Son esenciales para mejorar la calidad de vida humana .
Almacenamiento de energía
Los vidrios de borato de litio, que incluyen this compound, se utilizan en dispositivos de almacenamiento de energía . Son cruciales en la vida moderna, especialmente con la creciente demanda de fuentes de energía renovables .
Óptica no lineal
Los vidrios de borato de litio se utilizan en óptica no lineal . Este campo de la óptica trata sobre el comportamiento de la luz en medios no lineales, donde la polarización dieléctrica P responde de forma no lineal al campo eléctrico E de la luz .
Determinación de múltiples elementos en grafito
El this compound se utiliza en la optimización de la fusión y la extracción posterior a los ultrasonidos para la determinación de múltiples elementos en grafito
Mecanismo De Acción
Target of Action
Lithium metaborate primarily targets graphite and other silicate minerals . It is used as a flux in various analytical techniques due to its unique properties . In the case of graphite, it is found that molten lithium metaborate can destroy the structure of graphite, causing graphite C to be oxidized and decomposed in an oxygen environment .
Mode of Action
Lithium metaborate interacts with its targets by melting and fusing with them . This fusion process results in the destruction of the graphite structure and the oxidation and decomposition of graphite C in an oxygen environment . It also dissolves acidic oxides with a certain composition .
Biochemical Pathways
This process involves the destruction of the graphite structure and the subsequent oxidation and decomposition of graphite C .
Pharmacokinetics
Lithium has an extremely narrow therapeutic window
Result of Action
The primary result of lithium metaborate’s action is the decomposition of graphite and other silicate minerals . This allows for the rapid mass decomposition and multi-element analysis of graphite ore samples . The method has several advantages, including a simple operation process, faster decomposition and testing, low reagent consumption, reduced possibility of sample contamination, and better results reproducibility .
Action Environment
The action of lithium metaborate is influenced by environmental factors such as temperature and the presence of oxygen . The fusion process with graphite, for example, is carried out at 950°C in an oxygen environment . The high temperature and oxygen environment facilitate the oxidation and decomposition of graphite .
Safety and Hazards
Direcciones Futuras
Lithium-ion batteries (LIBs) have become an essential technology for the green economy transition, as they are widely used in portable electronics, electric vehicles, and renewable energy systems . The solid-electrolyte interphase (SEI) is a key component for the correct operation, performance, and safety of LIBs . Lithium metaborate is applied on the LNMO surface to improve the full cell performance via a dry mixing method .
Análisis Bioquímico
Biochemical Properties
Lithium metaborate has several crystal forms. The α form consists of infinite chains of trigonal planar metaborate anions [BO2O−]n . The γ form is stable at 15 kbar and 950 °C. It has a polymeric cation consisting of a tridimensional regular array of [B (O−)4]− tetrahedra sharing oxygen vertices, alternating with lithium cations, each also surrounded by four oxygen atoms
Cellular Effects
Lithium metaborate has been found to have effects on lipid peroxidation and Ca, Fe, Mg, and K levels in serum of Wistar albino male rats exposed to Cd . Pretreatment with lithium metaborate significantly decreased MDA levels and increased SOD activity
Molecular Mechanism
It is known that lithium metaborate dissolves acidic oxides MexOy with x < y, such as SiO2 Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3
Temporal Effects in Laboratory Settings
In laboratory settings, lithium metaborate is used to dissolve oxide samples for analysis by XRF, AAS, ICP-OES, ICP-AES, and ICP-MS
Dosage Effects in Animal Models
The effects of lithium metaborate vary with different dosages in animal models. For example, in a study with Wistar albino male rats, lithium metaborate was given at a dosage of 15 mg/kg/body weight/day orally, for 5 days
Metabolic Pathways
It is known that lithium metaborate has a critical role in different metabolic pathways such as reduction-oxidation reactions
Transport and Distribution
It is known that lithium metaborate has a high reactivity with acidic samples and a melting point of 845°C, accounting for its low volatility
Propiedades
| { "Design of the Synthesis Pathway": "Lithium metaborate can be synthesized by the reaction between lithium hydroxide and boric acid.", "Starting Materials": ["Lithium hydroxide", "Boric acid"], "Reaction": [ "Dissolve lithium hydroxide in water to form a solution.", "Dissolve boric acid in water to form a solution.", "Mix the two solutions together.", "Heat the mixture to 700-800°C.", "Hold the mixture at this temperature for several hours.", "Cool the mixture to room temperature.", "Collect the resulting solid, which is lithium metaborate." ] } | |
| 13453-69-5 | |
Fórmula molecular |
BHLiO2 |
Peso molecular |
50.8 g/mol |
Nombre IUPAC |
lithium;oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Li/c2-1-3;/h2H; |
Clave InChI |
NNOIVVAUKOEOFY-UHFFFAOYSA-N |
SMILES isomérico |
[Li+].B(=O)[O-] |
SMILES |
[Li+].B(=O)[O-] |
SMILES canónico |
[Li].B(=O)O |
| 13453-69-5 | |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Números CAS relacionados |
12007-60-2 (Parent) |
Origen del producto |
United States |
A: Lithium metaborate exhibits excellent fluxing properties, efficiently dissolving various refractory materials, including silicates, at high temperatures. [, , ] This characteristic stems from its relatively low melting point and ability to form homogenous melts with various metal oxides. This makes it particularly useful in sample preparation for techniques like atomic absorption spectrometry (AAS) and X-ray fluorescence (XRF), ensuring accurate and reliable elemental analysis. [, , ]
A: While both are effective fluxing agents, lithium metaborate offers some advantages. For materials rich in acidic oxides like silica, lithium metaborate produces a more fluid melt, allowing for decomposition even with a simple gas burner. [] Additionally, its use allows for the determination of sodium, which is not possible with sodium carbonate due to contamination. []
A: Lithium metaborate fusion, often coupled with techniques like ultrasonic extraction and ICP-AES, has proven effective in the multi-element analysis of complex matrices. [, , ] For graphite, the molten lithium metaborate disrupts the carbon structure, enabling oxidation and decomposition in an oxygen-rich environment. [] In sulfide ores, while complete decomposition might not occur, the technique effectively targets petrogenetic elements in oxide form, facilitating their quantification. []
A: The low-dilution method, employing a 1:2 sample to lithium metaborate ratio, offers comparable accuracy to the conventional heavy-absorber method in XRF analysis. [] Its primary advantage lies in its flexibility. The same set of matrix correction parameters can be used over a wide range of dilution ratios (1:1 to 1:15), proving beneficial for samples with significant ignition loss or gain, enhancing the method's versatility for diverse geological and industrial materials. []
A: While generally effective, lithium metaborate fusion may not be suitable for determining sulfur content, particularly in organic materials. [] This limitation arises from the use of sulfuric acid for dissolution in the traditional sodium carbonate method, leading to contamination. [] Additionally, the determination of certain trace elements might be limited by the sensitivity of the chosen analytical technique, such as ICP-AES. []
A: Adding 1.5-2.5 wt.% lithium metaborate during the production of lithium niobate ceramic, followed by sintering under vacuum and pressure, results in a high-density ceramic material. [] This suggests that lithium metaborate might act as a sintering aid, promoting densification during the process and enhancing the ceramic's electrophysical properties, making it comparable to single-crystal lithium niobate. []
A: The MZW represents the temperature range in which a solution can cool before spontaneous crystallization occurs. Understanding this zone is crucial in controlling crystal growth processes. Studies show that the presence of sodium chloride (NaCl) significantly impacts the MZW of lithium metaborate solutions. [] While NaCl does not significantly alter the solubility of these salts, it increases the MZW, especially at higher concentrations and cooling rates. [] This suggests that NaCl may inhibit nucleation, leading to delayed crystallization.
A: High-temperature Raman spectroscopy studies provided valuable insights into the structural transformations of lithium metaborate with increasing temperature. [] The analysis of Raman spectra revealed a significant structural change around 1123 K, where the infinite chains of BO3 triangles characteristic of lithium metaborate transform into (B3O6)3- rings. [] Above 1273 K, further transformations lead to a more disordered structure, indicating a transition towards a more random arrangement of borate units in the molten state. []
A: Lithium metaborate crystals, grown via the melt or flux fusion method, have potential applications in optics and communication due to their favorable properties in the infrared, visible, and deep ultraviolet spectral regions. [] These crystals can be used to manufacture polarizing beam splitter prisms such as Glan, Wollaston, and Rochon prisms. [] Furthermore, their birefringent nature makes them suitable for various optical elements, including optoisolators, circulators, and beam displacers, highlighting their potential in advanced optical and photonic technologies. []
A: Research suggests that combining lithium metaborate (LiBO2) with lithium hydride (LiH) could lead to a viable hydrogen storage composite material. [] This composite, with a specific molar ratio of LiBO2:LiH (0.5–2:1), shows promising characteristics for hydrogen storage and release. [] The preparation, involving ball milling of the two components, is relatively straightforward and cost-effective. [] Notably, this composite material exhibits a lower hydrogen desorption temperature and a faster desorption rate compared to pure LiH, suggesting its potential for practical hydrogen storage applications. []
A: In PWRs, a phenomenon called Axial Offset Anomaly (AOA) occurs due to the unexpected change in the axial power distribution. This is attributed to the precipitation and deposition of lithium metaborate on the fuel rod cladding, particularly in regions experiencing subcooled boiling. [, , ] As boron is a neutron absorber, its deposition disrupts the neutron flux, leading to uneven power distribution within the reactor core and potentially impacting fuel efficiency and reactor control. [, , ]
A: The leading hypothesis suggests that the retrograde solubility of lithium metaborate plays a crucial role. [] Under subcooled boiling conditions, the elevated temperatures near the cladding surface cause lithium metaborate to precipitate from the coolant and deposit as crud. [] Mitigating strategies include optimizing coolant chemistry, potentially by adjusting lithium and boron concentrations, and exploring alternative cladding materials with improved resistance to crud deposition. []
A: Studies on Saccharomyces cerevisiae BY4741 yeast strain reveal that lithium metaborate exhibits lower toxicity compared to boric acid. [, ] While boric acid significantly inhibits cell viability at all tested concentrations, lithium metaborate, even at high concentrations, has a less detrimental effect on cell proliferation and metabolic activity. [, ] This suggests potential differences in their mechanisms of toxicity.
A: Microscopic observations reveal distinct morphological changes in yeast cells treated with boric acid and lithium metaborate. Boric acid-treated cells display features characteristic of necrosis, including cell swelling and membrane rupture. [] In contrast, lithium metaborate-treated cells exhibit signs consistent with early apoptosis, such as cell shrinkage and chromatin condensation. [] These findings strongly suggest that both compounds trigger cell death through distinct pathways, highlighting the need for further investigation into their specific modes of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


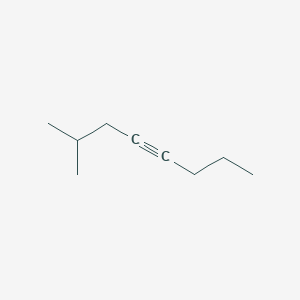

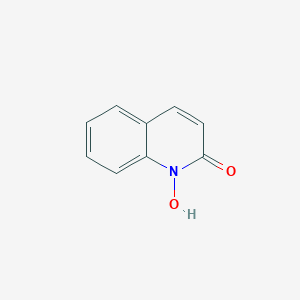
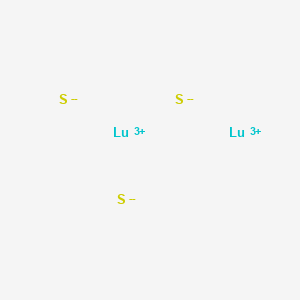

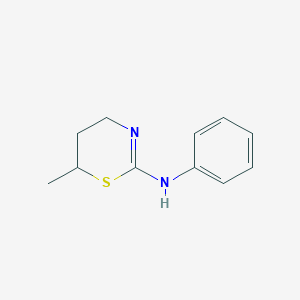
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
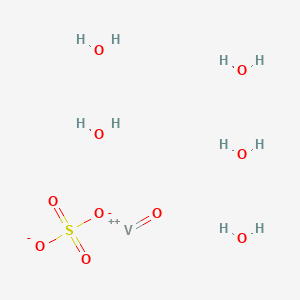
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)


![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
